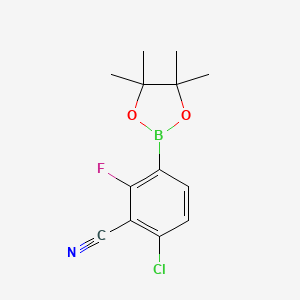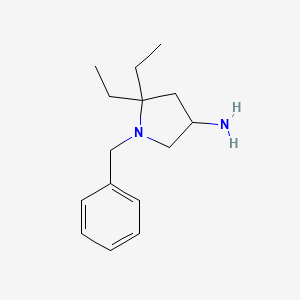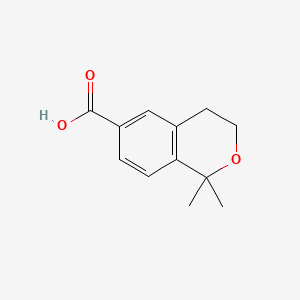
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzopyran ring system with a carboxylic acid functional group at the 6th position and two methyl groups at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base can lead to the formation of the benzopyran ring system
Industrial Production Methods
In an industrial setting, the production of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as aluminum chloride, and appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A structurally related compound with a benzopyran ring system but lacking the carboxylic acid group.
Chromone: Another benzopyran derivative with a ketone functional group at the 4th position.
Flavonoids: A class of compounds with a similar benzopyran structure but with additional hydroxyl or methoxy groups.
Uniqueness
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is unique due to the presence of the carboxylic acid group at the 6th position and the two methyl groups at the 1st position. These structural features contribute to its distinct chemical and biological properties, setting it apart from other benzopyran derivatives.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1,1-dimethyl-3,4-dihydroisochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2)10-4-3-9(11(13)14)7-8(10)5-6-15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UQZHAUFJJLNBAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CCO1)C=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
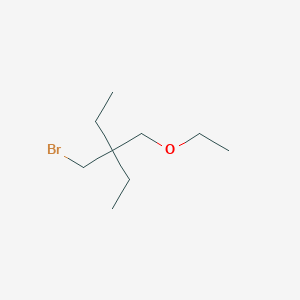
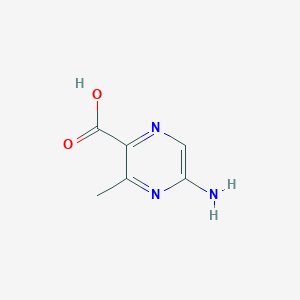
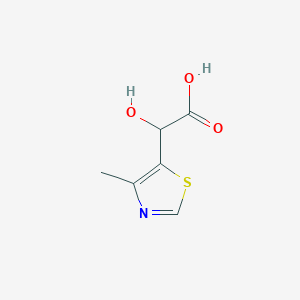
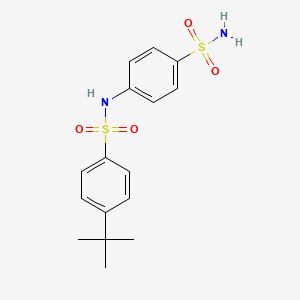
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)

![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
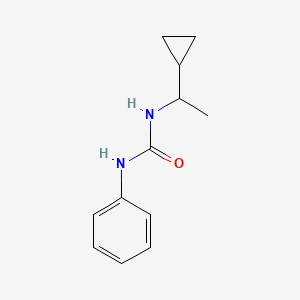
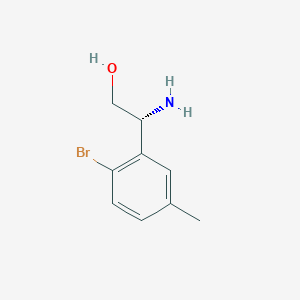
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
